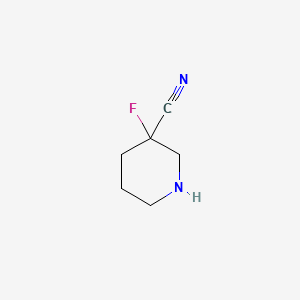

3-Fluoropiperidine-3-carbonitrile

Vue d'ensemble

Description

3-Fluoropiperidine-3-carbonitrile is a chemical compound with the molecular formula C6H9FN2. It has a molecular weight of 128.15 . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 3-Fluoropiperidine-3-carbonitrile consists of six carbon atoms, nine hydrogen atoms, one nitrogen atom, and one fluorine atom . More detailed structural analysis would require techniques such as NMR, HPLC, LC-MS, UPLC, etc .Physical And Chemical Properties Analysis

3-Fluoropiperidine-3-carbonitrile has a molecular weight of 128.15 and a molecular formula of C6H9FN2 . Additional physical and chemical properties such as melting point, boiling point, and density would require specific experimental measurements .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

3-Fluoropiperidine-3-carbonitrile derivatives serve as critical building blocks in the development of pharmaceutical compounds. For example, the synthesis of 3-Aminomethyl-3-fluoropiperidines involves the transformation of ethyl 3-chloropropyl-2-cyanoacetate into N-alkyl-5-chloro-2-cyano-2-fluoropentanamides, leading to compounds with potential medicinal chemistry applications (Van Hende et al., 2009). These compounds are considered valuable for constructing pharmacologically active molecules that can interact selectively with biological targets.

Synthesis of Fluorescent Compounds

3-Fluoropiperidine-3-carbonitrile derivatives are also integral in synthesizing fluorescent compounds, which are used in biochemical assays, cellular imaging, and as molecular probes. The study on the synthesis of fluorescent 3,8-Disubstituted-3H-Imidazo[4,5-a]Acridine-11-Carbonitriles, which exhibit high quantum yields, underscores the role of such derivatives in developing new fluorescent materials with potential applications in biological research (Zonozi et al., 2016).

Materials Science

In the realm of materials science, 3-Fluoropiperidine-3-carbonitrile derivatives have contributed to the synthesis of novel materials with unique properties. For instance, the design and synthesis of pyridine-carbonitrile (PPC) fluorophores with amine-type donors exhibit exceptional photoluminescence quantum yields, highlighting their utility in creating high-efficiency organic light-emitting diodes (OLEDs) and other photonic devices (Chen et al., 2022).

Organic Synthesis and Catalysis

The versatility of 3-Fluoropiperidine-3-carbonitrile is further evidenced in organic synthesis, where its derivatives are used to catalyze or facilitate chemical reactions. Research on silver-mediated palladium-catalyzed direct C-H arylation of 3-bromoisothiazole-4-carbonitrile demonstrates the potential of these compounds in developing novel synthetic methodologies that can streamline the production of complex organic molecules (Ioannidou & Koutentis, 2011).

Corrosion Inhibition

Additionally, pyrazolopyridine derivatives synthesized from 3-Fluoropiperidine-3-carbonitrile analogs have been evaluated as corrosion inhibitors for mild steel in acidic conditions, showcasing the chemical's utility beyond pharmaceuticals into industrial applications (Dandia et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-fluoropiperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2/c7-6(4-8)2-1-3-9-5-6/h9H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVZNKHRRHEQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropiperidine-3-carbonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3,4,5,6-pentachlorophenyl) (2R)-3-[[(2R)-3-oxo-3-(2,3,4,5,6-pentachlorophenoxy)-2-(phenylmethoxycarbonylamino)propyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B577763.png)

![4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B577774.png)

![5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577777.png)